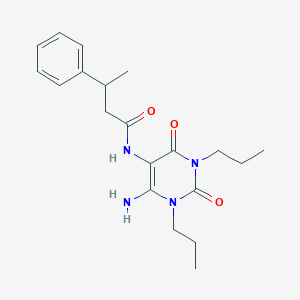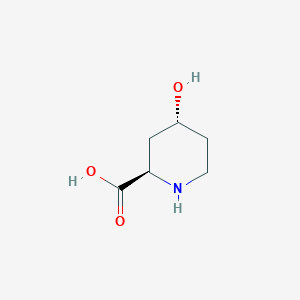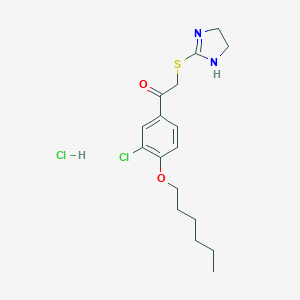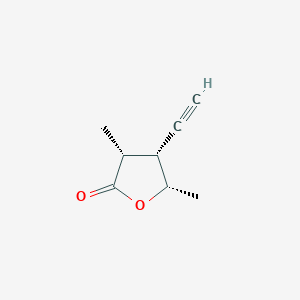![molecular formula C36H38N4O6 B069291 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide CAS No. 173094-16-1](/img/structure/B69291.png)
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide, also known as L-162,313, is a synthetic peptide analogue that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and cardiovascular function.
Wirkmechanismus
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide works by inhibiting the activity of ACE, an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Biochemische Und Physiologische Effekte
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and cardiovascular function, 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve endothelial function and reduce oxidative stress, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide is its potency as an ACE inhibitor. This makes it a useful tool for studying the role of ACE in cardiovascular disease and other conditions. However, 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has some limitations for lab experiments. Its complex synthesis method and high cost may limit its availability for some researchers. In addition, its specificity for ACE may limit its usefulness for studying other enzymes or pathways.
Zukünftige Richtungen
There are several future directions for research on 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for cardiovascular disease. Further studies are needed to determine its efficacy and safety in humans. In addition, there is growing interest in the use of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide as a tool for studying the role of ACE in other conditions, such as cancer and Alzheimer's disease. Finally, there is potential for the development of new ACE inhibitors based on the structure of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide, which may have improved potency and selectivity.
Synthesemethoden
The synthesis of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide is a complex process that involves multiple steps. The initial step involves the synthesis of the protected peptide backbone, which is then coupled with the protected side chain. The final deprotection step yields the desired compound. The synthesis of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of ACE, which makes it a promising candidate for the treatment of hypertension, heart failure, and other cardiovascular diseases. In addition, 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Eigenschaften
CAS-Nummer |
173094-16-1 |
|---|---|
Produktname |
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide |
Molekularformel |
C36H38N4O6 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide |
InChI |
InChI=1S/C36H38N4O6/c1-23(41)37-29-19-11-9-17-27(29)35(45)39-31(21-25-13-5-3-6-14-25)33(43)34(44)32(22-26-15-7-4-8-16-26)40-36(46)28-18-10-12-20-30(28)38-24(2)42/h3-20,31-34,43-44H,21-22H2,1-2H3,(H,37,41)(H,38,42)(H,39,45)(H,40,46)/t31-,32-,33-,34+/m0/s1 |
InChI-Schlüssel |
HTWBNRYUWQPLIP-GZXHTMMISA-N |
Isomerische SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N[C@@H](CC2=CC=CC=C2)[C@H]([C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(C(C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(C(C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
Synonyme |
L-Altritol, 2,5-bis[[2-(acetylamino)benzoyl]amino]-1,2,5,6-tetradeoxy- 1,6-diphenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




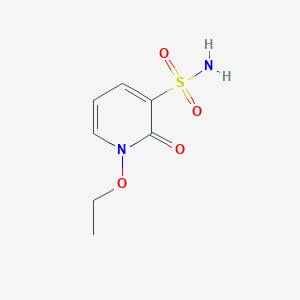
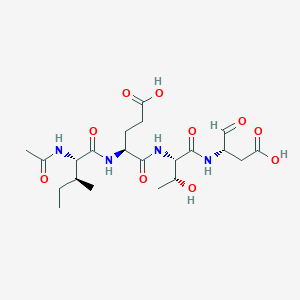


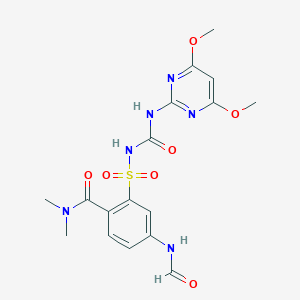
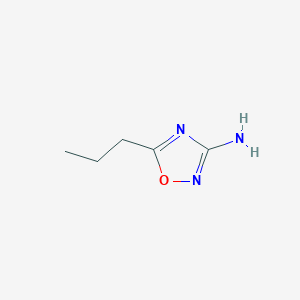
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
